
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate
Descripción general
Descripción
The compound seems to be a derivative of Tramadol, which is a centrally acting synthetic analgesic . Tramadol’s chemical name is (±)cis-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride .
Synthesis Analysis
A stereospecific synthesis of (-) (2S,3S)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol, an intermediate in the synthesis of tapentadol, has been reported .Aplicaciones Científicas De Investigación
Synthesis and Antinociceptive Activity
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been utilized in the synthesis of specific acid derivatives with antinociceptive activity. These derivatives are formed through reactions with zinc and 2-oxochromene or 6-bromo-2-oxochromene-3-carboxylic acids, demonstrating potential in pain management applications (Kirillov et al., 2015).
Molecular Structure and Nonlinear Optical Properties
The molecular structure, HOMO-LUMO, MEP, NBO analysis, and hyperpolarizability of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate derivatives have been extensively studied. These analyses reveal insights into the nonlinear optical properties of the compound, making it a candidate for future research in optical applications (Mary et al., 2014).
Nucleophilic Substitution and Elimination Reactions
Research has been conducted on the nucleophilic substitution and elimination reactions of 1-(4-methoxyphenyl)-3-methyl-3-butyl derivatives, including Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate. This study provides valuable information on the reaction mechanisms and product yields in aqueous solutions, contributing to a deeper understanding of organic reaction pathways (Toteva & Richard, 1996).
Crystal Structure Analysis
The crystal structure of compounds related to Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been analyzed, offering insights into the molecular conformations and intermolecular interactions. These studies are crucial for understanding the physical and chemical properties of such compounds (Begum et al., 2012).
Reaction Studies and Synthesis
Various studies have been conducted on the synthesis and reactions of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate derivatives. These include investigations into thermal cyclization, hydrolysis, and nucleophilic substitution, contributing to the development of new synthetic methodologies and compounds with potential applications in various fields (Pimenova et al., 2003).
Oxidative Dimerization
Research on the oxidative dimerization of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been conducted, revealing the formationof specific dimeric compounds with potential applications in organic synthesis and material science. The study of these reactions offers insights into new pathways for chemical synthesis (Vasilyev et al., 2003).
Steroid Compound Synthesis
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been used in the synthesis of steroid compounds and related substances. The research in this area contributes to the development of new steroids and analogs for potential medical and pharmaceutical applications (Nazarov & Zavyalov, 1956).
Catalytic Reduction Studies
Studies on the catalytic reduction of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate derivatives have been conducted, focusing on ring expansion reactions. These findings are significant for the development of new catalytic processes in organic chemistry (Mubarak et al., 2007).
One-Electron Oxidation Studies
The one-electron oxidation of derivatives of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate has been investigated. These studies contribute to understanding the reactivity and stability of radical cations, which are important in various chemical reactions and processes (Bietti & Capone, 2008).
Hydrogen Bonding in Anticonvulsant Enaminones
Research on the hydrogen bonding in anticonvulsant enaminones, including derivatives of Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate, has been conducted. This research provides insights into the structural aspects of anticonvulsant drugs, which can aid in the development of new therapeutic agents (Kubicki et al., 2000).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 1-(3-methoxyphenyl)-4-oxocyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-18-13-5-3-4-11(10-13)15(14(17)19-2)8-6-12(16)7-9-15/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFBDNCPUCGMQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CCC(=O)CC2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(3-Methoxyphenyl)-4-oxocyclohexanecarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



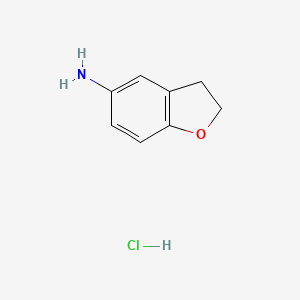
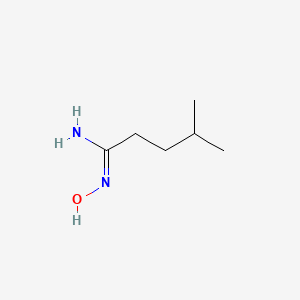
![tert-butyl N-[2-amino-1-(3-fluorophenyl)ethyl]carbamate](/img/structure/B1648176.png)
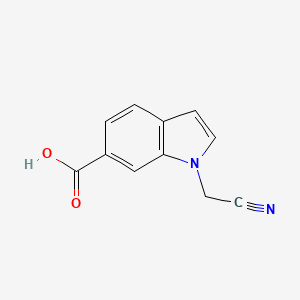
![cis-3-[2-(4-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648181.png)
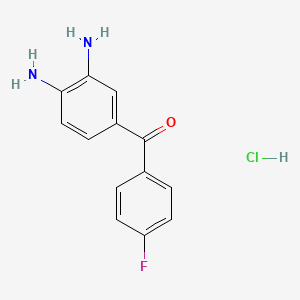
![3-[(2-Methoxyphenoxy)methyl]azetidine](/img/structure/B1648220.png)
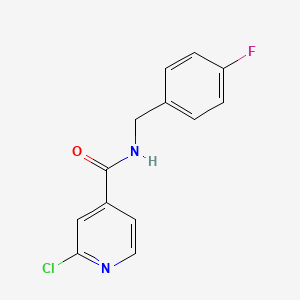
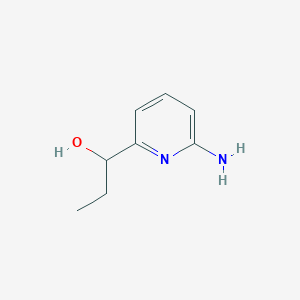
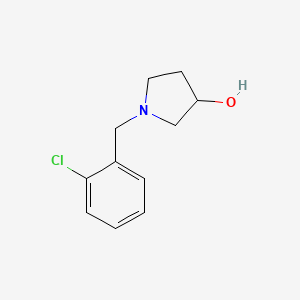


![2-(2,6-dimethoxypyridin-3-yl)-6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)pyridine-3-carboxamide](/img/structure/B1648232.png)
